molecular formula C12H16N2O2 B2678474 Benzyl 3-amino-2-methylazetidine-1-carboxylate CAS No. 2167230-11-5

Benzyl 3-amino-2-methylazetidine-1-carboxylate

Cat. No. B2678474
CAS RN: 2167230-11-5
M. Wt: 220.272
InChI Key: RWBYPDNMIKUZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-amino-2-methylazetidine-1-carboxylate is a chemical compound with the CAS Number: 2167230-11-5 . It has a molecular weight of 220.27 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2/c1-9-11(13)7-14(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Novel Isomeric Analogs and Synthetic Methods

Benzyl 3-amino-2-methylazetidine-1-carboxylate is involved in the synthesis of novel isomeric analogs of dl-proline. The synthesis processes include reactions of α,β-dibromo carbonyl ester with benzylamine, yielding compounds that, upon further reactions, provide practical yields of the title compound. These compounds show potential for applications in peptide synthesis and could be utilized in developing polypeptides with abnormally high molecular weights, reflecting its importance in synthetic organic chemistry and pharmaceutical research (Soriano, Podraza, & Cromwell, 1980).

Antibacterial Applications

Research into stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) compounds has shown that the chirality and the absolute stereochemistry of these compounds are crucial for enhancing their antibacterial activity. These findings suggest potential applications of this compound derivatives in developing new antibacterial agents, highlighting the significance of stereochemistry in medicinal chemistry (Frigola et al., 1995).

Fluorinated Heterocyclic Amino Acid Synthesis

The compound has also been explored as a precursor in the synthesis of fluorinated beta-amino acids, indicating its utility in medicinal chemistry as a building block. The synthesis involves bromofluorination and subsequent reactions, leading to the formation of new fluorinated heterocyclic amino acids. Such compounds are valuable in drug development due to their potential pharmacological properties (Van Hende et al., 2009).

Antispermatogenic Agents

This compound derivatives have been studied for their effects on spermatogenesis. Specific halogenated derivatives showed potent antispermatogenic activity, suggesting potential applications in the development of contraceptives or treatments for diseases related to spermatogenesis (Corsi & Palazzo, 1976).

Efficient Syntheses of Benzazetidines

In the realm of synthetic organic chemistry, the compound has been utilized in the development of methods for the synthesis of benzazetidines, a group of compounds with limited exploration due to previous synthetic challenges. These methods, involving Pd-catalyzed intramolecular C−H amination, open new avenues for the investigation and application of benzazetidines in various scientific fields (He et al., 2016).

Safety and Hazards

For safety information and potential hazards associated with Benzyl 3-amino-2-methylazetidine-1-carboxylate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

benzyl 3-amino-2-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-11(13)7-14(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBYPDNMIKUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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